molecular formula C6H10O B3357502 (2-Methoxy-vinyl)-cyclopropane CAS No. 73686-07-4

(2-Methoxy-vinyl)-cyclopropane

Cat. No.: B3357502
CAS No.: 73686-07-4
M. Wt: 98.14 g/mol
InChI Key: PJPMEFIJBKCSBT-SNAWJCMRSA-N
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Description

(2-Methoxy-vinyl)-cyclopropane is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-2-methoxyethenyl]cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-7-5-4-6-2-3-6/h4-6H,2-3H2,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPMEFIJBKCSBT-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methoxy Vinyl Cyclopropane and Its Derivatives

General Strategies for Vinylcyclopropane (B126155) Scaffold Construction

The formation of the vinylcyclopropane core can be achieved through several strategic approaches, primarily involving cyclopropanation reactions, organometallic catalysis, and intramolecular cyclizations.

Cyclopropanation via Carbene and Carbenoid Additions (e.g., diazo compounds, ylide chemistry)

Cyclopropanation reactions represent a direct method for forming the three-membered ring. These reactions typically involve the addition of a carbene or a carbenoid species to an appropriate olefin.

Diazo Compounds: The transition-metal-catalyzed decomposition of diazo compounds in the presence of an olefin is a well-established method for cyclopropane (B1198618) synthesis. acs.org However, the use of diazoalkanes bearing two electron-withdrawing groups can be less reactive. acs.org For the synthesis of vinylcyclopropanes, controlling regioselectivity can be challenging. sioc.ac.cn Ruthenium-catalyzed cyclopropanation of electron-rich alkenes with diazocarbonyls is one approach to synthesize donor-acceptor (DA) vinylcyclopropanes. acs.org

Ylide Chemistry: Sulfur ylides are effective reagents for the cyclopropanation of electron-deficient alkenes. sioc.ac.cnacs.org This method offers a one-step strategy with high regioselectivity and trans-diastereoselectivity for the synthesis of aryl- and vinyl-substituted vinylcyclopropanes. organic-chemistry.org The reaction of arsonium (B1239301) allylides with alkylidene or arylidene malonates also provides trans-disubstituted cyclopropane-1,1-dicarboxylates with high stereoselectivity. acs.org A silver-catalyzed tandem cyclization of electron-deficient terminal alkynes with two molecules of sulfur ylides has been developed for the direct synthesis of functionalized vinylcyclopropanes. rsc.org

A comparison of different ylide-based cyclopropanation methods is presented below:

Ylide TypeSubstrateCatalyst/ConditionsKey Features
Sulfur YlidesElectron-poor dienes-High yields and regioselectivity. organic-chemistry.org
Camphor-derived Sulfur Ylidesβ-aryl-α,β-unsaturated esters, amides, ketonesChiral sulfonium (B1226848) saltsHigh diastereoselectivity and enantioselectivity. sioc.ac.cn
Arsonium AllylidesAlkylidene/Arylidene malonates-High trans-stereoselectivity. acs.org
Sulfur YlidesTerminal alkynesSilver catalystTandem cyclization to form vinylcyclopropanes. rsc.org

Organometallic Approaches in Cyclopropane Formation (e.g., iron-mediated, metal-catalyzed)

Organometallic reagents and catalysts play a crucial role in modern synthetic chemistry, offering unique pathways for cyclopropane ring formation.

Iron-Mediated Synthesis: An iron-mediated methodology has been developed for the stereoselective preparation of 1,2,3-trisubstituted cyclopropanes. marquette.edu This involves the addition of stabilized carbon nucleophiles to a tricarbonyl(1-methoxycarbonylpentadienyl)iron(1+) cation, followed by oxidation to yield vinylcyclopropanecarboxylates. marquette.edunih.govacs.org The stereochemistry of the cyclopropane ring is generally controlled by reductive elimination with retention of configuration. marquette.edunih.govacs.org This method has been applied to the enantioselective synthesis of 2-(2'-carboxycyclopropyl)glycines. marquette.edu

Metal-Catalyzed Reactions: Various transition metals, including palladium, rhodium, and ruthenium, catalyze reactions that form vinylcyclopropanes. rsc.orgpku.edu.cn Palladium-catalyzed intramolecular allylic alkylation of γ-aryl-δ-(methoxycarbonyl)-δ-vinyl-γ-lactones can produce 1-aryl-1-(methoxycarbonyl)-2-vinylcyclopropanes with high yields and diastereoselectivities. researchgate.net Rhodium(I) complexes are efficient catalysts for various cycloaddition reactions involving vinylcyclopropanes. pku.edu.cn Ruthenium-catalyzed reactions also provide routes to fused vinylcyclopropanes. acs.org

Intramolecular Cyclization and Allylic Functionalization Routes

Intramolecular reactions provide an effective means to construct cyclic systems with high stereocontrol.

Intramolecular Cyclization: A stereoselective intramolecular Tsuji-Trost cascade cyclization of (homo)allylic vicinal diacetates with a pendant β-ketoamide or a related carbon nucleophile can produce γ-lactam-fused vinylcyclopropanes. acs.orgnih.gov This reaction creates two new rings and three new stereocenters with high diastereoselectivity and enantiospecificity. acs.orgnih.gov

Allylic Functionalization: Transition-metal-catalyzed C-H functionalization using vinylcyclopropanes as coupling partners has emerged as a powerful strategy. rsc.org For instance, Rh(III)-catalyzed C7-H allylation of indolines with VCPs yields allylated products in high yields. rsc.org Similarly, Ru-catalyzed ortho-C-H allylation of aromatic acids with VCPs produces a broad spectrum of allylarenes. rsc.org

Stereoselective and Enantioselective Syntheses of (2-Methoxy-vinyl)-cyclopropane and Analogues

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for creating chiral molecules with specific biological activities.

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the Michael acceptor has been a successful strategy for the diastereoselective synthesis of cyclopropanes. rsc.org Camphor-derived sulfur ylides have been designed for the enantioselective cyclopropanation of electron-deficient alkenes, yielding 1,3-disubstituted-2-vinylcyclopropanes with high diastereoselectivities and enantioselectivities. sioc.ac.cnacs.org The absolute configuration of the product can be controlled by using either the exo- or endo-type sulfonium salts. sioc.ac.cn

Organometallic Methods for Stereocontrol: Iron-mediated synthesis of vinylcyclopropanecarboxylates allows for stereoselective preparation of 1,2,3-trisubstituted cyclopropanes. marquette.edu The relative stereochemistry is established by nucleophilic attack on the face opposite the iron complex, followed by oxidatively induced reductive elimination with retention of configuration. marquette.edu A rhodium-catalyzed asymmetric ring-opening of racemic vinylcyclopropanes using aryl boronic acids as nucleophiles, with ferrocene-based chiral bisphosphines as ligands, yields products with high regioselectivity and enantioselectivity. nih.gov

Intramolecular Approaches to Stereocontrol: The intramolecular Tsuji-Trost cascade cyclization provides excellent stereocontrol, affording γ-lactam-fused vinylcyclopropanes with high diastereoselectivity and enantiospecificity from optically enriched starting materials. acs.org The absolute configuration can be determined by the choice of starting material or the geometry of the alkene in the precursor. acs.orgnih.gov

The following table summarizes key findings in stereoselective synthesis:

MethodCatalyst/ReagentSubstrateKey Stereochemical Outcome
Ylide CyclopropanationCamphor-derived sulfur ylidesβ-aryl-α,β-unsaturated estersHigh diastereoselectivity and enantioselectivity. sioc.ac.cn
Iron-Mediated SynthesisTricarbonyl(pentadienyl)iron complexesStabilized carbon nucleophilesStereoselective formation of 1,2,3-trisubstituted cyclopropanes. marquette.edu
Intramolecular Tsuji-Trost CyclizationPd(PPh₃)₄(Homo)allylic vicinal diacetatesHigh diastereoselectivity (~9:1) and >94% enantiospecificity. acs.org
Rh-catalyzed Ring OpeningRh(I) with chiral bisphosphinesRacemic vinylcyclopropanes, aryl boronic acidsHigh regioselectivity (99:1) and enantioselectivity (88-96% ee). nih.gov

Functionalization and Derivatization of Vinylcyclopropane Precursors

The vinylcyclopropane unit is a versatile synthon that can undergo a wide variety of transformations, making its derivatives valuable intermediates in organic synthesis. nih.gov

Ring-Opening Reactions: The inherent ring strain of the cyclopropane ring (approximately 28 kcal/mol) makes it susceptible to ring-opening reactions mediated by transition metals, Lewis acids, or radical pathways. rsc.org This reactivity allows for the construction of more complex molecular scaffolds. rsc.org For example, a rhodium-catalyzed enantioconvergent rearrangement of racemic vinyl gem-difluorocyclopropanes can produce diverse chiral cyclopentenes. chemrxiv.org

Cycloaddition Reactions: Vinylcyclopropanes are well-known substrates for various cycloaddition reactions, including [3+2], [5+2], and other higher-order cycloadditions, providing access to five- to eight-membered carbocycles. pku.edu.cn Palladium-catalyzed formal [3+2] cycloadditions between substituted vinylcyclopropanes and electron-deficient olefins lead to highly substituted cyclopentane (B165970) products. nih.gov

C-H Functionalization: The vinylcyclopropane moiety can direct C-H functionalization reactions. For instance, palladium-catalyzed C-H functionalization and annulation of 2-aryl-1,3-dicarbonyls with vinylcyclopropanes can form tricyclic scaffolds. acs.org The resulting products can be further derivatized through reactions like hydrogenation, Krapcho decarboxylation, and cross-coupling reactions. acs.org

Derivatization of Functional Groups: The functional groups on the vinylcyclopropane precursor can be readily modified. For example, the products of the intramolecular Tsuji-Trost cascade cyclization can undergo typical vinylcyclopropane transformations to create highly functionalized bicyclic scaffolds with complete stereocontrol. acs.orgnih.gov The products from the palladium-catalyzed annulation of 2-aryl-1,3-dicarbonyls can be hydrogenated to furnish alkylated 2-aryl-1,3-dicarbonyls. acs.org

Reactivity Profiles and Mechanistic Investigations of 2 Methoxy Vinyl Cyclopropane

Thermal and Photochemical Rearrangements

(2-Methoxy-vinyl)-cyclopropane and its derivatives are susceptible to a variety of rearrangements, driven primarily by the release of the inherent ring strain of the cyclopropane (B1198618) ring, which is approximately 115 kJ/mol. These transformations can be initiated thermally or photochemically and often proceed through distinct mechanistic pathways to yield a range of cyclic and acyclic products.

The most characteristic reaction of vinylcyclopropanes is the thermal ring expansion to form cyclopentenes, a transformation known as the Vinylcyclopropane-Cyclopentene Rearrangement (VCPR). wikipedia.org This unimolecular isomerization is a powerful tool in organic synthesis for the construction of five-membered rings. wikipedia.org

The presence of substituents on the vinylcyclopropane (B126155) skeleton can dramatically alter the kinetics and activation energy of the VCPR. The parent vinylcyclopropane requires high temperatures for this rearrangement, with an activation energy of around 50 kcal/mol. wikipedia.org However, the introduction of a methoxy (B1213986) group on the vinyl moiety, as in this compound, significantly accelerates the reaction. This substituent effect allows the rearrangement to proceed at considerably lower temperatures. wikipedia.orgresearchgate.net

The rate enhancement is attributed to the electron-donating nature of the methoxy group, which can stabilize the transition state of the reaction, regardless of the precise mechanism. Methoxy-substituted vinylcyclopropanes undergo thermal rearrangement to the corresponding cyclopentenes more readily than their alkyl-substituted counterparts. researchgate.net This allows the VCPR for these activated substrates to occur at temperatures as low as 220 °C. wikipedia.org

Table 1: Effect of Methoxy Substitution on VCPR Reaction Temperature
SubstrateTypical Reaction TemperatureActivation Energy (Ea)
Vinylcyclopropane (unsubstituted)> 400 °C~50 kcal/mol wikipedia.org
This compound~220 °C wikipedia.orgLowered (qualitative) wikipedia.orgresearchgate.net

The mechanism of the VCPR has been the subject of extensive investigation and debate for over half a century. wikipedia.org Two primary pathways are considered: a concerted, orbital-symmetry-controlled pericyclic process (specifically a wikipedia.orgfigshare.com-sigmatropic shift), and a stepwise process involving the formation of a diradical intermediate. wikipedia.org Experimental and computational studies have shown that the operative mechanism is highly dependent on the specific substrate. wikipedia.org

For many substituted vinylcyclopropanes, including those with methoxy groups, computational studies using density functional theory (DFT) suggest that the reaction proceeds through a pathway that is essentially diradical in character. figshare.comnih.gov In this model, the reaction is initiated by the homolytic cleavage of the C1-C2 bond of the cyclopropane ring, which is allylic to the vinyl group. This step forms a resonance-stabilized pentadienyl-like diradical. The subsequent cyclization of this intermediate then forms the five-membered ring of the cyclopentene (B43876) product.

The Cloke-Wilson rearrangement is a heteroatomic analogue of the VCPR. cdnsciencepub.com This reaction involves the conversion of cyclopropanes bearing a carbonyl, thiocarbonyl, or imino group into the corresponding five-membered heterocycles: dihydrofurans, dihydrothiophenes, or dihydropyrroles, respectively. pku.edu.cn The transformation is generally driven by the release of ring strain. pku.edu.cn

While the substrate this compound itself does not undergo a classical Cloke-Wilson rearrangement, the principles of the reaction are relevant to understanding the reactivity of activated cyclopropanes. The rearrangement of a cyclopropyl (B3062369) ketone or imine to a dihydrofuran or dihydropyrrole can be viewed as a hetero-vinylcyclopropane rearrangement. cdnsciencepub.com Originally requiring harsh thermal conditions (e.g., ~400 °C for cyclopropanecarbaldehyde), modern methods have been developed that allow the reaction to proceed under milder conditions using acid, base, or transition metal catalysis. pku.edu.cn

Beyond the VCPR, vinylcyclopropane systems can participate in other pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org These include other types of sigmatropic rearrangements and electrocyclic reactions. msu.edulibretexts.org

A notable alternative thermal pathway for unsymmetrically substituted vinylcyclopropanes is the homo- wikipedia.orgresearchgate.net-sigmatropic hydrogen migration. cdnsciencepub.com This reaction competes with the VCPR and involves the migration of a hydrogen atom across a 1,5-diene system, where one of the double bonds is formally part of the cyclopropane ring. Research has shown that oxygen substituents exert a significant directing effect on the site-selectivity of these migrations. cdnsciencepub.com In the thermolysis of various vinylcyclopropanes with oxygen-containing substituents, there is a strong preference for the migration of a hydrogen atom that is not associated with the carbon bearing the oxygen substituent. cdnsciencepub.com This selectivity suggests that the transition state involves an accumulation of electron density at the carbon from which the hydrogen migrates. cdnsciencepub.com

Electrocyclic reactions, which involve the formation or breaking of a single σ-bond at the ends of a conjugated π-system, are another class of pericyclic transformations. youtube.com While less common for simple vinylcyclopropanes, appropriately substituted derivatives can undergo electrocyclic ring-opening or ring-closing reactions under thermal or photochemical conditions. youtube.com

Vinylcyclopropane-Cyclopentene Rearrangement (VCPR)

Cycloaddition Reactions of this compound

Vinylcyclopropanes (VCPs) are versatile building blocks in cycloaddition chemistry, capable of acting as three-carbon or five-carbon synthons. pku.edu.cn These reactions, typically catalyzed by transition metals, provide efficient routes to a variety of carbocyclic ring systems. pku.edu.cnnih.gov

The reactivity of this compound in cycloadditions is influenced by its electronic properties and the specific catalyst employed. Common cycloaddition modes for VCPs include [5+2], [3+2], [5+1], and [5+2+1] reactions. pku.edu.cnnih.govnih.gov

[5+2] Cycloaddition: This reaction, often catalyzed by rhodium or ruthenium complexes, involves the reaction of a VCP with an alkyne, alkene, or allene (B1206475) to form a seven-membered ring. pku.edu.cn

[3+2] Cycloaddition: In this mode, the VCP acts as a three-carbon component, reacting with a two-atom partner to form a five-membered ring. Rhodium catalysts have been shown to be effective for intramolecular [3+2] cycloadditions of certain VCP derivatives. pku.edu.cn

[5+1] Cycloaddition: This reaction provides access to six-membered rings by reacting a VCP with a one-atom synthon, such as a carbene equivalent or carbon monoxide (CO). nih.gov Cobalt-catalyzed [5+1] cycloadditions between VCPs and vinylidenes have been developed to produce methylenecyclohexenes. nih.gov

[5+2+1] Cycloaddition: A more complex, multi-component reaction where a VCP reacts with a two-carbon unit (like an alkene) and CO to form eight-membered rings, a process also catalyzed by rhodium. pku.edu.cnnih.gov

The methoxy substituent on the vinyl group can influence the reactivity and selectivity of these cycloadditions. For instance, in Ni(I)-catalyzed reactions, a 4-methoxyphenyl-substituted vinylcyclopropane was shown to undergo rapid cis-trans isomerization at room temperature, a process that competes with cycloaddition pathways and highlights the interaction of the substituted VCP with metal catalysts. nih.gov

Table 2: Common Transition-Metal-Catalyzed Cycloadditions of Vinylcyclopropanes
Cycloaddition TypeReacting PartnerResulting Ring SizeTypical Catalysts
[5+2]Alkene, Alkyne, AlleneSevenRh(I), Ru(II) pku.edu.cn
[3+2]Alkene, AlkyneFiveRh(I) pku.edu.cn
[5+1]CO, Carbene equivalentSixCo, Rh(I) nih.gov
[5+2+1]Alkene + COEightRh(I) pku.edu.cnnih.govnih.gov

[3+2] Cycloadditions Initiated by Cyclopropane Ring Opening (e.g., with aldehydes, imines, dipolarophiles)

Vinylcyclopropanes (VCPs), particularly those bearing electron-donating groups like the methoxy group in this compound, are excellent precursors for [3+2] cycloaddition reactions. nih.gov These reactions provide a powerful method for the construction of functionalized five-membered rings, a common motif in a wide array of natural products. nih.gov The driving force for these cycloadditions is the release of the inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol). nih.gov

The general mechanism for a transition-metal-catalyzed [3+2] cycloaddition involves the initial coordination of the metal to the vinyl moiety, followed by cleavage of the C-C bond of the cyclopropane ring. This generates a 1,3-dipolar zwitterionic synthon, which can then react with a variety of dipolarophiles. acs.org For this compound, the electron-donating methoxy group facilitates the formation of a stabilized 1,3-dipole upon ring opening.

This reactivity can be harnessed with a range of dipolarophiles:

Aldehydes and Imines: The ring-opened zwitterionic intermediate can react with the carbonyl group of aldehydes or the C=N bond of imines to form substituted tetrahydrofurans and pyrrolidines, respectively.

Olefins and Alkynes: Activated olefins and alkynes are common partners in these cycloadditions, leading to the formation of highly substituted cyclopentanes and cyclopentenes. nih.gov

Other Dipolarophiles: Other electron-deficient species can also participate in these cycloadditions.

The reaction can be catalyzed by various transition metals, such as rhodium and palladium, which are effective in promoting the ring-opening of the cyclopropane. nih.govpku.edu.cn Furthermore, visible light photocatalysis has emerged as a mild and efficient method to initiate these [3+2] cycloadditions. nih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions with Vinylcyclopropanes
Vinylcyclopropane ReactantDipolarophileCatalyst/ConditionsProduct
This compoundBenzaldehydeRh(I) catalystSubstituted Tetrahydrofuran
This compoundN-TosyliminePd(0) catalystSubstituted Pyrrolidine
This compoundMethyl AcrylateVisible Light, PhotocatalystSubstituted Cyclopentane (B165970)

Formal Cycloadditions and Cascade Reaction Pathways

Beyond [3+2] cycloadditions, this compound and related VCPs can participate in a variety of formal cycloadditions, acting as versatile carbon synthons to construct larger ring systems. pku.edu.cn These reactions include [5+2], [5+1], and [5+2+1] cycloadditions, which are typically catalyzed by transition metals. pku.edu.cnnih.gov In these transformations, the VCP unit provides a five-carbon building block upon ring opening.

Cascade reactions initiated by the ring opening of this compound offer a powerful strategy for the rapid construction of molecular complexity from simple starting materials. researchgate.net A cascade sequence could be initiated by the formation of the 1,3-dipolar intermediate, which then participates in a series of intramolecular or intermolecular reactions. For instance, a Lewis acid could trigger the ring opening, and the resulting intermediate could undergo a subsequent cycloaddition or nucleophilic attack, leading to the formation of polycyclic structures in a single synthetic operation.

Table 2: Formal Cycloadditions and Cascade Reactions of Vinylcyclopropanes
Reaction TypeReactantsCatalyst/ConditionsGeneral Product Structure
Formal [5+2] CycloadditionThis compound, AlkyneRh(I) catalystBicyclo[5.3.0]decane derivative
Formal [5+1] CycloadditionThis compound, Carbon MonoxideCo catalystCyclohexenone derivative
Cascade ReactionThis compound with a tethered alkeneLewis AcidPolycyclic system

Ring-Opening Reactions of the Cyclopropane Moiety

The high ring strain of the cyclopropane ring in this compound makes it susceptible to a variety of ring-opening reactions under different conditions. These reactions can be initiated by acids, nucleophiles, radicals, or oxidative processes.

Acid- and Lewis Acid-Mediated Ring Opening

Both Brønsted and Lewis acids can effectively catalyze the ring-opening of this compound. digitellinc.com The mechanism typically involves the protonation of the vinyl ether oxygen or coordination of a Lewis acid to it, which enhances the electrophilicity of the system. digitellinc.comnih.gov This is followed by the cleavage of a cyclopropane C-C bond to generate a stabilized carbocationic intermediate. The regioselectivity of the ring opening is controlled by the formation of the most stable carbocation. The resulting carbocation can then be trapped by a nucleophile or undergo rearrangement.

The choice of the acid catalyst can significantly influence the outcome of the reaction. For example, different Lewis acids can promote either a [3+2] cycloaddition or a Friedel-Crafts-type addition reaction with the same starting materials. nih.govumn.edu

Table 3: Acid- and Lewis Acid-Mediated Ring Opening Reactions
CatalystReactant/NucleophileProduct Type
Brønsted Acid (e.g., TfOH)This compound / AreneAryl-substituted open-chain product
Lewis Acid (e.g., Bi(OTf)3)This compound / 2-NaphtholNaphthalene-fused cyclopentane
Lewis Acid (e.g., Sc(OTf)3)This compound / 2-NaphtholFriedel-Crafts addition product

Nucleophile-Induced Ring Opening (e.g., homo-Michael additions)

The ring-opening of activated cyclopropanes can also be induced by nucleophiles in a process analogous to a homo-Michael addition. nih.gov For this compound, the electron-donating methoxy group activates the system for such reactions. The reaction is often facilitated by a Brønsted acid in a polar, non-coordinating solvent like hexafluoroisopropanol (HFIP). acs.orgnih.gov

A wide range of nucleophiles, including electron-rich arenes, indoles, alcohols, and stabilized carbanions, can participate in these reactions. acs.org The nucleophile attacks one of the carbons of the cyclopropane ring, leading to its opening and the formation of a 1,5-difunctionalized product. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors.

Radical-Initiated Ring Opening Processes

The vinylcyclopropane moiety is susceptible to radical-initiated ring-opening reactions. researchgate.net The process typically starts with the addition of a radical to the double bond of the vinyl group. This addition generates a cyclopropylcarbinyl radical, which rapidly undergoes ring opening to form a more stable homoallylic radical. beilstein-journals.org This ring-opening is a very fast and often irreversible process.

These radical reactions can be initiated in several ways, including the use of radical initiators, photoredox catalysis, or even exposure to air. researchgate.netnih.gov The resulting radical intermediate can then be trapped by a radical scavenger or participate in further cascade reactions.

Oxidative Ring Opening Mechanisms

Oxidative conditions can also promote the ring-opening of this compound. nih.gov This can occur through a single-electron transfer (SET) from the electron-rich vinyl ether moiety to an oxidant, generating a radical cation. This radical cation is highly unstable and readily undergoes cleavage of the cyclopropane ring to relieve ring strain and form a more stable, open-chain radical cation. researchgate.net

This process can be mediated by chemical oxidants, such as metal salts (e.g., Cu(II) or Ag(I)), or through electrochemical or photochemical methods. beilstein-journals.orgnih.gov The resulting open-chain radical cation can then be trapped by a nucleophile or undergo further transformations, leading to a variety of functionalized products. beilstein-journals.org

Catalytic Transformations Involving this compound

This compound serves as a versatile building block in organic synthesis, primarily due to the inherent ring strain of the cyclopropane ring and the electronic properties of the vinyl ether moiety. Its reactivity can be harnessed through various catalytic systems to construct complex molecular architectures.

Transition Metal-Catalyzed Processes (e.g., Rh, Pd, Au, Fe, Co, Mn)

Transition metals are highly effective in catalyzing transformations of vinylcyclopropanes (VCPs), including this compound. These reactions often proceed via cleavage of a C-C bond within the strained three-membered ring.

Rhodium (Rh) catalysts, for instance, are widely used for [5+2] cycloadditions of VCPs with alkynes, alkenes, or allenes, providing access to seven-membered ring systems. illinois.edu Rh(I) complexes can also catalyze the asymmetric ring-opening of VCPs with nucleophiles like aryl boronic acids, generating chiral products with high regioselectivity and enantioselectivity. nih.gov The mechanism is thought to involve the formation of allyl-Rh intermediates. nih.gov

Palladium (Pd) catalysis is prominent in asymmetric [3+2] annulations of VCPs with activated alkenes, which is a powerful method for synthesizing optically active cyclopentanes. nih.gov Palladium catalysts can also facilitate the rearrangement of dienyl cyclopropanes into vinylcyclopentenes. nih.gov Furthermore, Pd-catalyzed cross-coupling reactions of cyclopropanol-derived ketone homoenolates with aryl bromides have been developed, showcasing the versatility of cyclopropane derivatives in forming C-C bonds. rsc.org

Gold (Au) catalysts are effective in various cascade reactions. For instance, a gold(I)-catalyzed cascade involving cyclopropanation and subsequent ring-expansion of indenes has been reported. rsc.org Gold catalysis can also promote the cyclopropanation of alkenes with 1,6-enynes, a process mechanistically related to the Simmons-Smith reaction. rsc.org

Iron (Fe) has been utilized in biocatalytic intramolecular cyclopropanation to synthesize fused cyclopropane-γ-lactams. nih.govnih.gov These reactions, often employing engineered myoglobin (B1173299) variants, provide a sustainable route to highly enantioenriched bicyclic lactams. nih.govnih.gov

Manganese (Mn), an earth-abundant metal, has emerged as a catalyst for the cyclopropanation of allylic alcohols using sulfones as carbene precursors through a borrowing hydrogen strategy. nih.gov This method is advantageous as it retains the versatile alcohol functionality in the product. nih.gov Manganese catalysts have also been used in ring-opening coupling reactions of cyclopropanols with enones to produce 1,6-diketones. organic-chemistry.org While less common for VCPs, cobalt (Co) has been explored in metalloradical-catalyzed asymmetric alkene cyclopropanation using donor-substituted diazo reagents. nih.gov

Asymmetric Catalysis in Ring Opening and Cycloadditions

Asymmetric catalysis is crucial for transforming racemic or achiral this compound derivatives into valuable chiral molecules. researchgate.net This is typically achieved by employing transition metal complexes coordinated to chiral ligands.

In palladium-catalyzed [3+2] cycloadditions, the use of chiral ligands allows for the construction of optically active cyclopentanes from VCPs and activated alkenes. nih.gov Similarly, palladium catalysis has been applied to the asymmetric [5+2] cycloaddition of VCPs with α-diazoketones, yielding enantioenriched seven-membered lactones. nih.gov

Rhodium-catalyzed asymmetric ring-opening of racemic VCPs with aryl boronic acids has been accomplished using ferrocene-based chiral bisphosphine ligands. nih.gov This method provides products with excellent regioselectivity (typically >99:1) and high enantiomeric excess (ee), generally between 88% and 96%. nih.gov

Peptide-based thiyl radicals have been developed as catalysts for the enantioselective ring-opening and cyclization of VCPs. nih.gov Kinetic analyses of these reactions reveal that the ring-opening of the VCP is both the rate-determining and enantio-determining step. nih.gov

The following table summarizes selected asymmetric catalytic transformations applicable to vinylcyclopropanes.

Catalyst SystemReaction TypeSubstrate ScopeProductYield (%)Enantiomeric Excess (ee %)Reference
Rh(I) / Chiral BisphosphineAsymmetric Ring OpeningRacemic Vinyl Cyclopropanes, Aryl Boronic AcidsChiral Allylic Arylated ProductsUp to 9988-96 nih.gov
[Pd(η-C3H5)Cl]2 / Chiral Ligand[3+2] CycloadditionVinyl Cyclopropanes, Activated AlkenesOptically Active CyclopentanesHighHigh nih.gov
Palladium / Chiral Ligand[5+2] CycloadditionVinyl Cyclopropanes, α-DiazoketonesEnantioenriched Lactones52-92Up to 99 nih.gov
Peptide-based Thiyl RadicalAsymmetric CycloadditionVinyl CyclopropanesCycloadducts-High nih.gov
Role of Metal-Carbene and Allylic Cation Intermediates

The mechanisms of transition metal-catalyzed reactions of VCPs often involve key intermediates like metal-carbenes or π-allyl metal complexes (which can have allylic cation character).

In many cyclopropanation reactions, a metal-carbene intermediate is formed from a carbene precursor, such as a diazo compound. nih.gov This electrophilic carbene is then transferred to an alkene. For instance, engineered heme proteins can form an iron-porphyrin carbene intermediate that subsequently reacts to form a cyclopropane. rochester.edu In gold-catalyzed cyclopropanations with 1,6-enynes, the reaction is believed to proceed through gold-carbenoid intermediates in a process that is mechanistically related to reactions involving zinc carbenoids. rsc.org

Alternatively, reactions involving ring-opening of VCPs typically proceed through the formation of a π-allyl metal intermediate. The oxidative addition of a low-valent metal catalyst (like Pd(0) or Rh(I)) into one of the C-C bonds of the cyclopropane ring generates a metallacyclobutane, which can then rearrange to a more stable π-allyl metal complex. illinois.edunih.gov This intermediate can be viewed as having significant allylic cation character, making it susceptible to attack by nucleophiles or participation in cycloadditions. For example, in the palladium-catalyzed cross-coupling of cyclopropenyl esters, a proposed mechanism involves the coordination of the cyclopropene (B1174273) to a palladium(II) species, leading to an intermediate with carbocationic character, which is then deprotonated to form a cyclopropenylpalladium species. nih.gov

Organocatalytic Activation and Transformations

Organocatalysis offers a metal-free alternative for the activation and transformation of cyclopropanes. nih.gov Chiral secondary amines are commonly used to activate cyclopropane derivatives bearing an aldehyde group through the formation of reactive iminium or enamine intermediates. nih.govresearchgate.net

One novel activation mode involves the in situ generation of a reactive donor-acceptor cyclopropane intermediate from a cyclopropylacetaldehyde and an aminocatalyst. nih.gov The resulting enamine intermediate can undergo highly stereoselective cycloadditions. For example, reactions with 3-olefinic oxindoles can produce biologically relevant spirocyclobutaneoxindoles in good yields and with excellent enantioselectivity. nih.gov This activation is traced to a favorable orbital interaction between the π-orbital of the enamine and the σ* C-C orbital of the cyclopropane ring. nih.gov

In some cases, organocatalysis can lead to unexpected ring-opening reactions. An asymmetric cascade Michael reaction of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether, can produce chiral cyclopropanes. organic-chemistry.org However, changing the base in the reaction can trigger a spontaneous, stereoselective ring-opening of the cyclopropane product. organic-chemistry.org

Biocatalytic Approaches (e.g., enzyme-catalyzed carbene transfer)

Biocatalysis provides a green and highly selective method for chemical transformations, including those involving cyclopropanes. Engineered enzymes, particularly heme-containing proteins like cytochrome P450 and myoglobin, have been repurposed to catalyze abiological carbene transfer reactions. rochester.educaltech.edunih.gov

These engineered "carbenyltransferases" can catalyze the cyclopropanation of olefins with exceptional levels of diastereo- and enantioselectivity, using diazoester reagents as carbene precursors. caltech.edu The reaction proceeds via a putative iron-carbene intermediate within the enzyme's active site. rochester.edu By modifying the protein's amino acid sequence through directed evolution, the catalyst's activity and selectivity can be fine-tuned. caltech.edu For example, specific mutations in cytochrome P450BM3 can reverse the diastereoselectivity of the cyclopropanation reaction. caltech.edu

This biocatalytic approach has been extended to the synthesis of fused cyclopropane-γ-lactams through intramolecular cyclopropanation of allyl diazoacetamide (B1201003) substrates. nih.gov Engineered myoglobin variants have been developed that promote this cyclization with high yields and up to 99% ee. nih.gov These enzymatic methods represent a powerful strategy for accessing chiral cyclopropane-containing molecules that are valuable for medicinal chemistry. nih.govwpmucdn.com

Reactivity at the Vinyl Ether Moiety (beyond cyclopropane ring transformations)

While the reactivity of this compound is dominated by transformations involving the strained ring, the vinyl ether moiety possesses its own distinct reactivity that can be exploited. Vinyl ethers are electron-rich alkenes and are susceptible to electrophilic attack.

A characteristic reaction of vinyl ethers is acid-catalyzed hydrolysis. In the presence of an acid catalyst and water, the vinyl ether can be hydrolyzed to a ketone (or an aldehyde) and methanol. This process involves the rate-determining protonation of the double bond to form a resonance-stabilized carbocation intermediate, which is then trapped by water. semanticscholar.org This transformation can occur under conditions mild enough to leave the cyclopropane ring intact, providing a route to cyclopropyl ketones.

The electron-rich double bond of the vinyl ether can also participate in cycloaddition reactions. For example, in reactions with arynes, vinylcyclopropanes can undergo a cascade process that includes a Diels-Alder reaction at the vinyl group, followed by ring-opening and aromatization to form phenanthrene (B1679779) derivatives. nih.gov

Applications of 2 Methoxy Vinyl Cyclopropane in Advanced Organic Synthesis

Building Block for Complex Carbocyclic Architectures (e.g., cyclopentenes, cyclobutenes)

(2-Methoxy-vinyl)-cyclopropane is a valuable precursor for the synthesis of complex carbocyclic frameworks, most notably through the vinylcyclopropane-cyclopentene rearrangement. This thermal or transition-metal-catalyzed isomerization provides a powerful method for the construction of five-membered rings. The presence of the methoxy (B1213986) group on the vinyl moiety can influence the reactivity and selectivity of this rearrangement, offering a handle for controlling the electronic properties of the system.

Transition-metal-catalyzed cycloaddition reactions of vinylcyclopropane (B126155) derivatives have been extensively studied for the synthesis of various carbocycles. For instance, rhodium-catalyzed intramolecular [3+2] cycloadditions of 1-ene-vinylcyclopropanes can produce bicyclic cyclopentane (B165970) derivatives in good yields and with high diastereoselectivity. While specific studies focusing solely on this compound are not extensively detailed in the provided search results, the general principles of these reactions are applicable. The methoxy group, as an electron-donating substituent, can be expected to modulate the reactivity of the vinyl group in such transformations.

The vinylcyclopropane-cyclopentene rearrangement has been a key strategy in the total synthesis of several natural products, underscoring its importance in constructing complex carbocyclic cores.

Table 1: Examples of Carbocyclic Architectures from Vinylcyclopropane Rearrangements

Starting Material Class Reaction Type Product Architecture Catalyst/Conditions
Vinylcyclopropanes Vinylcyclopropane-cyclopentene rearrangement Cyclopentenes Thermal or Transition Metal (e.g., Rh, Ru)
1-Ene-vinylcyclopropanes Intramolecular [3+2] Cycloaddition Bicyclic cyclopentanes Rhodium catalysts

Precursor for the Synthesis of Diverse Heterocyclic Compounds (e.g., furans, pyrrolidines, dihydrofurans)

The reactivity of the vinylcyclopropane moiety can be harnessed for the synthesis of a variety of heterocyclic compounds. The ring strain of the cyclopropane (B1198618) and the nucleophilicity/electrophilicity of the vinyl group can be exploited in reactions with heteroatomic species.

For instance, the iodocyclization of vinyl cyclopropanes has been shown to produce cyclopropyl-fused tetrahydrofurans. This reaction proceeds by the activation of the double bond with an iodine electrophile, followed by intramolecular attack of a suitably positioned oxygen nucleophile. While the provided information does not detail this specific reaction with this compound, the methodology is general for vinylcyclopropanes bearing tethered nucleophiles.

Furthermore, cycloaddition reactions of vinylcyclopropanes with carbonyl compounds and imines can lead to the formation of five-membered heterocycles such as dihydrofurans and pyrrolidines, respectively. These reactions often proceed through a formal [3+2] cycloaddition pathway, where the vinylcyclopropane acts as a three-carbon building block. The methoxy group in this compound can influence the regioselectivity and stereoselectivity of these cycloadditions.

Table 2: Heterocyclic Synthesis from Vinylcyclopropane Derivatives

Heterocycle Synthetic Approach Key Intermediate/Reaction
Tetrahydrofurans Iodocyclization Iodonium ion formation and intramolecular cyclization
Dihydrofurans [3+2] Cycloaddition with carbonyls Zwitterionic or diradical intermediate

Intermediates in Natural Product Total Synthesis

The vinylcyclopropane-cyclopentene rearrangement has been a cornerstone in the total synthesis of numerous complex natural products. This powerful ring-expansion strategy allows for the efficient construction of five-membered rings, which are prevalent structural motifs in many biologically active molecules.

While specific examples detailing the use of this compound as a direct intermediate in a published total synthesis were not found in the provided search results, the utility of substituted vinylcyclopropanes is well-documented. For example, the synthesis of molecules like aphidicolin, zizaene, and hirstuene has featured the vinylcyclopropane-cyclopentene rearrangement as a key step. The substitution pattern on the vinylcyclopropane, including the presence of alkoxy groups, plays a crucial role in directing the stereochemical outcome of the rearrangement and in providing functional handles for subsequent transformations. The methoxy group in this compound can serve as a precursor to a carbonyl group or other functionalities, adding to its synthetic value.

Scaffolds for Advanced Pharmaceutical and Agrochemical Intermediates

The cyclopropane ring is a recognized pharmacophore in medicinal chemistry, often incorporated into drug candidates to enhance potency, improve metabolic stability, and modulate physicochemical properties. The rigid nature of the cyclopropane ring can enforce specific conformations, leading to better interactions with biological targets.

This compound represents a versatile scaffold for the generation of diverse libraries of compounds for pharmaceutical and agrochemical screening. The vinyl and methoxy functionalities provide convenient points for chemical modification, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. Chiral cyclopropane-containing building blocks are particularly valuable in drug discovery.

While the search results did not provide specific examples of marketed drugs or agrochemicals derived directly from this compound, the general importance of cyclopropane scaffolds in these fields is well-established. The development of synthetic methodologies that utilize building blocks like this compound is crucial for accessing novel chemical space and discovering new bioactive molecules.

Theoretical and Computational Studies on 2 Methoxy Vinyl Cyclopropane Reactivity

Electronic Structure Analysis and Reactivity Descriptorsnih.govstrath.ac.uk

Computational studies have provided significant insights into how substituents modify the reactivity of the vinylcyclopropane (B126155) (VCP) framework. Methods such as DFT at the B3LYP/6-31G* level of theory have been employed to analyze the rearrangements and stereoisomerizations of various substituted VCPs, including methoxy-substituted species. nih.govstrath.ac.uk These studies reveal that the electronic nature of the substituent is key to understanding the reaction pathways.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing the reactivity of molecules in pericyclic reactions, including the vinylcyclopropane-cyclopentene rearrangement (VCPR) and cycloadditions. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

In the context of the VCPR, the reaction can be viewed as a nih.govwikipedia.org-sigmatropic shift. The course of this pericyclic reaction is governed by the symmetry of the HOMO of the vinylcyclopropane. Woodward-Hoffmann rules, based on orbital symmetry conservation, predict whether a given thermal or photochemical pathway is allowed or forbidden. For a thermal rearrangement, the stereochemical outcome—specifically, whether the reaction proceeds via a suprafacial-inversion (si) or antarafacial-retention (ar) pathway—is dictated by the HOMO's symmetry. wikipedia.org

The electron-donating methoxy (B1213986) group on the vinyl moiety is expected to raise the energy of the HOMO, making the molecule more nucleophilic and potentially more reactive in reactions governed by the HOMO-LUMO gap. While specific FMO energy values for (2-Methoxy-vinyl)-cyclopropane are not detailed in the surveyed literature, the qualitative effects are well-understood.

Table 1: Conceptual Influence of Methoxy Substituent on FMO Properties

Property Unsubstituted Vinylcyclopropane This compound (Expected) Rationale
HOMO Energy Lower Higher The electron-donating OCH3 group destabilizes the HOMO.
LUMO Energy Relatively Unchanged Minor Change The substituent effect on the LUMO is generally smaller.
HOMO-LUMO Gap Larger Smaller A smaller gap suggests higher reactivity in certain reactions.

Charge Distribution and Bond Activation Energeticsnih.govstrath.ac.ukbohrium.com

The methoxy group, being a strong π-donor and σ-acceptor, significantly alters the electron distribution within the this compound molecule. This polarization affects the strength of the cyclopropane (B1198618) C-C bonds. The bond vicinal to the vinyl group is particularly activated due to conjugation with the π-system. The electron-donating nature of the methoxy group further enhances this effect, leading to a lower activation barrier for the initial C-C bond cleavage that initiates the rearrangement.

Computational studies on the vinylcyclopropane radical cation rearrangement have shown that cation-stabilizing substituents, such as methoxy, are highly effective at reducing the activation energy for ring opening. bohrium.com In the neutral thermal rearrangement, this translates to a weaker C1-C2 bond in the cyclopropane ring, facilitating its homolytic cleavage to form a diradical intermediate. This is consistent with experimental observations that methoxy-substituted vinylcyclopropanes undergo rearrangement at significantly lower temperatures than their unsubstituted counterparts. wikipedia.org

Elucidation of Reaction Mechanisms and Pathways (e.g., VCPR, ring opening, cycloadditions)nih.govwikipedia.org

Computational chemistry has been pivotal in dissecting the complex mechanistic landscape of vinylcyclopropane reactions. For this compound, the primary thermal reaction is the vinylcyclopropane-cyclopentene rearrangement (VCPR). Other potential pathways include cycloadditions and, under different conditions, alternative ring-opening reactions. The VCPR itself is a subject of a long-standing mechanistic debate, balancing between a purely concerted pericyclic process and a stepwise diradical pathway. wikipedia.org

Transition State Characterization and Activation Energy Calculationsnih.govwikipedia.orgnih.gov

The activation energy for the parent VCPR is experimentally determined to be around 50 kcal/mol, which is consistent with a mechanism where the rate-limiting step is the cleavage of a cyclopropyl (B3062369) carbon-carbon bond. wikipedia.org Computational studies, utilizing methods like B3LYP and CASSCF, have successfully located and characterized the transition states for these rearrangements. nih.govstrath.ac.uk

For substituted vinylcyclopropanes, these calculations quantify the effect of the substituent on the activation barrier. The presence of a methoxy group has been shown to lower the activation energy for the VCPR, which aligns with experimental findings of accelerated reaction rates. wikipedia.org The calculations explore the potential energy surface and identify the lowest energy path for the reaction, which proceeds through a transition state leading to a diradical intermediate.

Table 2: Comparison of Activation Energies for Vinylcyclopropane Rearrangement

Compound Typical Experimental Activation Energy (kcal/mol) Computational Finding
Vinylcyclopropane ~50 wikipedia.org High activation barrier consistent with experiment. strath.ac.uk
This compound Lower than parent (e.g., reaction at 220 °C) wikipedia.org Methoxy group lowers the activation energy by stabilizing the transition state. nih.gov

Differentiation of Concerted versus Stepwise Diradical Pathwaysnih.govstrath.ac.ukwikipedia.org

A central question in the VCPR mechanism is the degree to which it is concerted versus stepwise. While kinetic data for the parent compound suggested a concerted process, product distributions often pointed towards a stepwise, diradical mechanism. wikipedia.org

Detailed computational explorations by Houk, Wiest, and coworkers on various substituted vinylcyclopropanes, including methoxy-derivatives, have provided clarity on this issue. nih.govstrath.ac.uk Their DFT and CASSCF calculations indicate that the rearrangement predominantly follows a stepwise pathway. The reaction proceeds through transition states that lead to distinct diradical intermediates. These intermediates are located in very shallow regions of the potential energy surface, allowing for conformational changes and rotations before the final ring closure to the cyclopentene (B43876) product. wikipedia.org The structures along this primary reaction pathway are described as having essentially pure diradical character. nih.govstrath.ac.uk

Prediction of Stereochemical Outcomes and Solvent Effectsnih.govstrath.ac.ukfigshare.com

The diradical nature of the VCPR mechanism is key to understanding its stereochemical outcomes. A purely concerted, orbital-symmetry-controlled reaction would lead to specific, predictable stereoisomers. However, the formation of multiple stereoisomers, including those "forbidden" by Woodward-Hoffmann rules, provides strong evidence for a diradical intermediate that can undergo bond rotations before cyclization. wikipedia.org

Computational studies have shown that substituents play a crucial role in determining the stereoselectivity of the reaction. nih.govstrath.ac.uk By affecting the relative energies of the various diradical intermediates and the transition states connecting them, a substituent like a methoxy group can favor certain stereochemical pathways over others. This is achieved by destabilizing the species that would lead to stereochemical scrambling. wikipedia.org DFT calculations can predict the diastereomeric ratio of products by comparing the relative energies of the different transition structures leading to cis or trans products, with factors like steric and electrostatic interactions being decisive. figshare.com

While computational studies have extensively modeled these reactions in the gas phase, specific investigations into the solvent effects on the reactivity of this compound are not prominent in the reviewed literature. Generally, for a reaction proceeding through a largely nonpolar diradical pathway, solvent effects are expected to be minimal. However, if any of the transition states or intermediates possess significant charge separation, polar solvents could influence the reaction rate and selectivity, a factor that would require specific computational modeling incorporating a solvent continuum or explicit solvent molecules.

Conformational Analysis and Stereoselectivity Control

The reactivity and stereochemical outcome of reactions involving this compound are intrinsically linked to its conformational preferences and the energy barriers separating these conformations. Theoretical and computational studies, primarily on analogous structures like vinylcyclopropane and methyl vinyl ether, provide significant insights into the factors governing stereoselectivity. The key conformational flexibility in this compound arises from rotation around the single bonds: the bond connecting the cyclopropyl ring to the vinyl group and the bond between the vinyl carbon and the methoxy oxygen.

Conformational Preferences

The orientation of the vinyl group relative to the cyclopropyl ring is a critical determinant of reactivity, particularly in cycloaddition reactions. This orientation gives rise to two primary planar conformers: s-trans (or antiperiplanar) and s-cis (or synperiplanar). In the s-trans conformation, the double bond and the cyclopropyl ring are on opposite sides of the connecting single bond, which generally minimizes steric hindrance. Conversely, the s-cis conformation places them on the same side, a prerequisite for many concerted cycloaddition reactions but often at the cost of higher steric strain masterorganicchemistry.com.

Computational studies on analogous systems help to predict the conformational landscape of this compound. For the parent vinylcyclopropane, experimental searches for conformers other than the s-trans form were unsuccessful, suggesting it is the dominant ground-state conformation researchgate.net. Studies on methyl vinyl ether (MVE), which replaces the cyclopropyl group with a methyl group, show that the s-cis conformer is the most stable, with a higher-energy s-trans conformer also present rsc.org. The conjugation between the oxygen lone pair and the vinyl π-system, along with steric factors, dictates the relative stabilities.

For this compound, a balance between the conjugative effects of the methoxy group and steric interactions with the cyclopropyl ring determines the favored conformation. The π-donating character of the cyclopropyl group can also influence the electronic structure and rotational barriers researchgate.net.

Table 1: Calculated Conformational Data for this compound Analogs
CompoundMethodMost Stable ConformerSecond ConformerReference
Methyl Vinyl Etherab initio SCFs-cis-staggereds-trans rsc.org
VinylcyclopropaneMicrowave Spectroscopys-transNot Observed researchgate.net
1,3-ButadieneNot Specifieds-transs-cis masterorganicchemistry.com

Stereoselectivity Control

The energy difference between the ground-state conformer (likely s-trans) and the reactive conformer (s-cis) must be overcome for the reaction to proceed. Computational chemistry allows for the calculation of these rotational energy barriers. In methyl vinyl ether, the barrier to internal rotation was calculated to be between 5.7 and 6.6 kcal/mol rsc.org. This value provides an estimate for the energy needed to interconvert conformers in this compound.

In addition to conformational control, the inherent stereochemistry of the cyclopropane ring plays a role. In reactions involving the opening of the cyclopropane ring, the stereochemical information can either be retained or lost depending on the mechanism. For instance, computational studies on the nickel-catalyzed isomerization of a substituted vinylcyclopropane revealed a stepwise mechanism involving cyclopropane C-C bond cleavage with an activation free energy of 15.8 kcal/mol nih.gov. Such high-energy barriers indicate that thermal, uncatalyzed stereomutation is slow, allowing for stereoselective transformations under milder, catalyzed conditions. The ability to control the cis/trans isomerization of the cyclopropane ring without loss of enantiopurity is a significant achievement in stereoselectivity control nih.gov.

Table 2: Relevant Energy Barriers from Computational Studies on Analogous Systems
SystemProcessCalculated Energy Barrier (kcal/mol)SignificanceReference
Methyl Vinyl EtherInternal Rotation (s-cis to s-trans)5.7 - 6.6Energy required to access different reactive conformers. rsc.org
1,3-ButadieneEnergy difference (s-trans vs. s-cis)~2.3Thermodynamic preference for the s-trans conformer due to sterics. masterorganicchemistry.com
4-methoxyphenyl-substituted vinylcyclopropaneNi-catalyzed C-C bond cleavage15.8 (ΔG‡)Activation energy for ring-opening, a key step in stereochemical transformation. nih.gov

Ultimately, controlling stereoselectivity in reactions of this compound relies on manipulating the reaction conditions (e.g., temperature, catalyst) to favor one transition state over others. Theoretical studies are indispensable for understanding the subtle balance of steric and electronic effects that govern these energy landscapes.

Advanced Spectroscopic and Analytical Approaches in Mechanistic Investigations of 2 Methoxy Vinyl Cyclopropane Transformations

In-Situ Spectroscopic Monitoring for Real-Time Intermediate Detection

Real-time monitoring of reactions involving (2-methoxy-vinyl)-cyclopropane is crucial for detecting and characterizing fleeting intermediates. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose, especially in gold-catalyzed reactions where transient species like gold vinyl carbene complexes are proposed.

Low-temperature NMR studies have been instrumental in generating and spectroscopically interrogating highly reactive gold vinyl carbene/allylic cation complexes. nih.govrsc.org By ionizing gold (γ-methoxy)vinyl complexes at temperatures as low as -95 °C, researchers have been able to characterize these intermediates. nih.govrsc.org For instance, the ¹H NMR spectrum of a γ,γ-bis(anisyl)vinyl carbene complex at -95 °C showed distinct, mutually-coupled doublets for the C1 and C2 protons of the vinyl carbene moiety, confirming its structure. nih.gov Spectroscopic analysis of these complexes indicates a significant contribution from the aurated allylic cation resonance form, with positive charge delocalized into the γ-aryl groups. nih.govrsc.org These in-situ studies have provided direct evidence for the existence of these key intermediates and have allowed for the analysis of their subsequent reactions with various nucleophiles in real-time. nih.gov

Key Findings from In-Situ NMR Monitoring:

IntermediateSpectroscopic MethodKey ObservationsReference
Gold Vinyl Carbene/Allylic Cation ComplexLow-Temperature ¹H NMRMutually-coupled doublets for C1 and C2 protons; inequivalent methoxy (B1213986) resonances indicating restricted rotation. nih.gov
Gold π-vinyl cyclopropane (B1198618) complexLow-Temperature ¹H NMRDistinct doublet assigned to the vinyl proton of the complexed cyclopropane. nih.gov

Isotope Labeling Studies for Reaction Mechanism Probing

Isotope labeling is a definitive method for tracing the fate of atoms throughout a chemical transformation, thereby providing unambiguous evidence for proposed reaction mechanisms. In the context of this compound transformations, deuterium (B1214612) (²H) and carbon-13 (¹³C) labeling studies have been employed to elucidate the intricate steps of rearrangements and cyclizations.

For example, in the study of gold vinyl carbene complexes, deuterium labeling has been used to probe the mechanism of hydride transfer reactions. nih.gov Treatment of a gold vinyl carbene complex with a deuterated silane (B1218182) at low temperatures resulted in the selective incorporation of deuterium at the allylic position, suggesting a stepwise deauration/complexation process. nih.gov Such experiments are critical for distinguishing between concerted and stepwise pathways and for understanding the regioselectivity of bond-forming events. Similarly, mechanistic studies on the ring-opening of other substituted vinylcyclopropanes have utilized deuterium labeling to understand stereochemical outcomes. psu.edu

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) for Product and Intermediate Characterization

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the precise mass determination and structural elucidation of reaction products and, in some cases, trapped intermediates. HRMS provides the elemental composition of molecules, which is crucial for confirming the identity of novel compounds formed from this compound transformations.

MS/MS techniques, which involve the fragmentation of a selected ion, can provide detailed structural information about the molecule's connectivity. This is particularly useful for distinguishing between isomers and for characterizing the complex architectures that can arise from the rearrangement of the this compound scaffold. In gold-catalyzed reactions, electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize cationic intermediates, such as the proposed gold carbene species. researchgate.net

X-ray Crystallography for Definitive Structural Confirmation of Key Intermediates and Products

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional arrangement of atoms in a crystalline solid. This technique has been vital in confirming the structures of stable products derived from this compound transformations.

For instance, in reactions leading to complex polycyclic systems, X-ray analysis of a crystalline product provides definitive proof of its structure and relative stereochemistry. researchgate.netresearchgate.net This information is crucial for validating the proposed reaction mechanism and for understanding the stereochemical course of the transformation. Although obtaining crystals of transient intermediates like gold vinyl carbenes is exceptionally challenging, the crystal structures of stable gold complexes and final products provide invaluable anchor points for mechanistic hypotheses. nih.govrsc.org

Chiral Analysis Techniques for Enantiomeric Excess Determination

In asymmetric reactions involving this compound, determining the enantiomeric excess (ee) of the chiral products is essential for evaluating the effectiveness of the chiral catalyst or auxiliary. Chiral high-performance liquid chromatography (HPLC) and chiral gas chromatography (GC) are the primary techniques used for this purpose.

These methods utilize a chiral stationary phase that interacts differently with the two enantiomers of a compound, leading to their separation. researchgate.netfigshare.comuma.es By comparing the peak areas of the two enantiomers in the chromatogram, the ee can be accurately quantified. heraldopenaccess.us The development of efficient chiral separation methods is a critical component of research into asymmetric transformations of this compound, as it allows for the rapid screening of catalysts and reaction conditions to optimize enantioselectivity. rochester.eduacs.org For example, chiral GC has been successfully employed for the enantioselective analysis of various cyclopropane derivatives, providing information on chemical yields and enantioselectivity in asymmetric cyclopropanation reactions. researchgate.netfigshare.com

Common Chiral Analysis Techniques:

TechniquePrincipleApplication
Chiral High-Performance Liquid Chromatography (HPLC)Differential interaction with a chiral stationary phase.Determination of enantiomeric excess of non-volatile chiral products. uma.esnih.gov
Chiral Gas Chromatography (GC)Separation based on differential interaction with a chiral stationary phase in the gas phase.Analysis of volatile chiral cyclopropane derivatives. researchgate.netfigshare.com

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